molecular formula C20H23ClN2O3 B2728539 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941964-50-7

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2728539
CAS No.: 941964-50-7
M. Wt: 374.87
InChI Key: HAIIBMQCEJRTEM-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative intended for research and experimental use exclusively. As a member of the benzamide family, which includes compounds with various pharmacological activities, this chemical features a morpholino ring and a methoxyphenyl group, structural motifs often associated with bioactivity and pharmacokinetic modulation . The specific physical and chemical properties, analytical data, and mechanism of action for this compound are currently under investigation. Researchers exploring this compound are typically focused on areas such as medicinal chemistry, hit-to-lead optimization, and the development of novel bioactive molecules. This product is offered as is, and it is the responsibility of the qualified researcher to determine its suitability for any specific experimental application and to confirm its identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please note: The information provided is based on the structural features of the compound and common research applications of similar chemicals. As no specific data was found for this exact molecule in the available sources, the description is generic and should be updated once experimental data becomes available.

Properties

IUPAC Name

4-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIIBMQCEJRTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to form 4-chloro-N-(3-methoxyphenyl)benzamide.

    Introduction of the Morpholinoethyl Group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-chloro-N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

    Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.

    Substitution: Formation of 4-aminobenzamide derivatives.

Scientific Research Applications

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Moclobemide (4-Chloro-N-(2-Morpholinoethyl)Benzamide)

Structural Differences :

  • Moclobemide lacks the 3-methoxyphenyl group on the morpholinoethyl side chain, instead having a simpler morpholine substitution . Pharmacological Profile:
  • Moclobemide is a reversible monoamine oxidase A (MAO-A) inhibitor used clinically as an antidepressant. Its activity is attributed to the morpholinoethyl-benzamide scaffold, which enhances blood-brain barrier penetration . Toxicity:
  • Acute oral LD₅₀ in rats: 707 ± 55 mg/kg, indicating moderate toxicity .

α,α,α-Trifluoro-N-(2-Morpholinoethyl)-p-Toluamide

Structural Differences :

  • Features a trifluoromethyl group on the benzamide ring instead of chlorine.
    Activity :
  • Exhibits enhanced potency (16-fold higher than Moclobemide in preclinical models), likely due to the electron-withdrawing trifluoromethyl group improving receptor binding .

2,4-Dichloro-N-(2-Morpholinoethyl)Benzamide

Structural Differences :

  • Contains two chlorine atoms at the 2- and 4-positions of the benzamide ring.
    Impact :

4-Chloro-N-(2-(3-Oxomorpholino)Ethyl)Benzamide

Structural Differences :

  • The morpholine ring is oxidized to a 3-oxomorpholine, introducing a ketone group.
    Functional Implications :

Structural-Activity Relationship (SAR) Analysis

Key structural features influencing activity and toxicity:

Compound Name Substituent on Benzamide Side Chain Modification LD₅₀ (mg/kg, rats) Relative Potency
Moclobemide 4-Cl Morpholinoethyl 707 ± 55 1x (Reference)
α,α,α-Trifluoro Derivative 4-CF₃ Morpholinoethyl Not reported 16x
2,4-Dichloro Derivative 2,4-Cl₂ Morpholinoethyl Not reported Data pending
4-Chloro-N-(3-Oxomorpholinoethyl) 4-Cl 3-Oxomorpholinoethyl Not reported Lower than Moclobemide (predicted)
Target Compound 4-Cl 2-(3-Methoxyphenyl)morpholinoethyl Not reported Pending preclinical data

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) on the benzamide enhance receptor binding and metabolic stability.
  • Methoxy Substitutions (as in the target compound) may improve solubility or confer selectivity for specific receptors (e.g., serotonin or GABA systems) .
  • Morpholine Modifications : Oxidation (3-oxomorpholine) or aryl substitution (3-methoxyphenyl) alters electronic properties and steric bulk, impacting bioavailability and target engagement .

Biological Activity

4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H18_{18}ClN3_{3}O
  • Molecular Weight : 305.78 g/mol

The synthesis typically involves a multi-step process:

  • Formation of Intermediate : Reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to yield 4-chloro-N-(3-methoxyphenyl)benzamide.
  • Introduction of Morpholinoethyl Group : The intermediate is reacted with 2-chloroethylmorpholine under basic conditions to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways and cell proliferation, potentially leading to anti-inflammatory and anticancer effects.
  • Receptor Modulation : The compound may bind to certain receptors, thereby modulating their activity and influencing various biochemical pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies demonstrated that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown efficacy against RET kinase activity, which is implicated in several cancers .

Case Studies

  • In Vitro Studies on Cancer Cells : A study assessed the effects of the compound on RET-driven cancer cells, revealing a notable reduction in cell proliferation and induction of apoptosis at micromolar concentrations .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

CompoundStructural FeaturesBiological Activity
4-chloro-N-(3-methoxyphenyl)benzamideLacks morpholinoethyl groupModerate anti-inflammatory
2-chloro-N-(4-methoxyphenyl)benzamideContains different substituentsLimited anticancer activity
Benzamide DerivativesVarying substituentsDiverse biological activities

The presence of the morpholinoethyl group in this compound enhances its solubility and interaction with biological targets compared to other benzamide derivatives.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A common approach involves reacting the carboxylic acid derivative (e.g., 4-chlorobenzoic acid) with an amine intermediate (e.g., 2-(3-methoxyphenyl)-2-morpholinoethylamine) using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Reaction conditions often require low temperatures (-50°C) to minimize side reactions and improve yield . Post-synthesis, purification via column chromatography and characterization using IR, 1^1H-NMR, and elemental analysis are critical .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

  • IR spectroscopy to confirm amide bond formation (C=O stretch ~1650–1700 cm1^{-1}).
  • 1^1H-NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholine protons at δ 2.3–3.5 ppm).
  • Elemental analysis to validate purity (>95%) . Advanced labs may use 13^{13}C-NMR or mass spectrometry for additional structural confirmation.

Q. How do pH and temperature affect the compound’s fluorescence properties?

Fluorescence intensity is optimized at pH 5 and 25°C , as acidic conditions stabilize the protonated form of the benzamide moiety, enhancing emission at λem 380 nm. Elevated temperatures (>40°C) reduce intensity due to thermal quenching .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Catalyst screening : Alternative coupling agents like EDC·HCl may reduce byproducts.
  • Inert atmosphere : Prevents oxidation of sensitive intermediates . Multi-step syntheses (e.g., sequential protection/deprotection of morpholine or methoxy groups) can also improve regioselectivity .

Q. What methodologies resolve contradictions in fluorescence data across studies?

Discrepancies in fluorescence intensity (e.g., conflicting pH or solvent effects) require:

  • Controlled replication : Standardize solvent purity, excitation wavelengths (λex 340 nm), and instrument calibration.
  • Binding constant analysis : Use Stern-Volmer plots to quantify quenching effects from metal ions (e.g., Pb2+^{2+}) or impurities .
  • Comparative studies : Benchmark against structurally similar benzamides (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) to isolate substituent-specific effects .

Q. What strategies determine the compound’s biological targets and mechanisms?

  • Enzyme inhibition assays : Screen against bacterial targets like acyl carrier protein synthase (AcpS), which is implicated in lipid biosynthesis.
  • Molecular docking : Use software (e.g., AutoDock) to model interactions with enzymes’ active sites, guided by the compound’s trifluoromethyl and chloro substituents .
  • Pathway analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq) identifies downstream effects on bacterial proliferation pathways .

Q. How can crystallography clarify the compound’s structural reactivity?

Single-crystal X-ray diffraction reveals:

  • Bond angles and torsion strains influencing reactivity (e.g., planarity of the benzamide ring).
  • Non-covalent interactions (e.g., hydrogen bonds with morpholine oxygen) that stabilize the crystal lattice . Data collection at 89–292 K minimizes thermal motion artifacts .

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